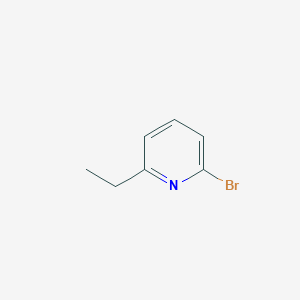
2-Bromo-6-ethylpyridine
Overview
Description
2-Bromo-6-ethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is a pale-yellow to yellow liquid .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. An optimized strategy for the synthesis of similar compounds has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 2nd position and an ethyl group at the 6th position . The molecular weight of this compound is 186.05 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various mechanisms. For instance, the use of electroanalytical tools can be utilized to investigate redox-active intermediates .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow liquid . Its physical and chemical properties include a density of 1.5±0.1 g/cm3, a boiling point of 224.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis of Flexible Polydendate Ligands
2-Bromo-6-ethylpyridine and related compounds are instrumental in synthesizing flexible polydendate ligands. These ligands have applications in coordinating with various molecules, demonstrating their versatility in chemical synthesis. For instance, a study by Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of ligands with 2,2'-bipyridine subunits using a process that involved bromination and subsequent functionalization steps (Charbonnière, Weibel, & Ziessel, 2002).
Multicomponent Chemistry Applications
The compound 2-Bromo-6-isocyanopyridine, closely related to this compound, has been identified as a highly efficient reagent in multicomponent chemistry. Van der Heijden et al. (2016) demonstrated its effectiveness in stability and synthetic efficiency, particularly in the synthesis of complex molecules like opioids (van der Heijden, Jong, Ruijter, & Orru, 2016).
Grignard Reaction in Pyridine Derivative Synthesis
Proost and Wibaut (1940) explored the use of bromopyridines in Grignard reactions, a foundational chemical process. Their work demonstrated the synthesis of various pyridine derivatives, showcasing the broad utility of bromopyridines in organic chemistry (Proost & Wibaut, 1940).
Synthesis of Iminopyridine Ligands
This compound and similar compounds are used in the synthesis of iminopyridine ligands. These ligands, as studied by Irrgang et al. (2007), have applications in metal complex formation, potentially useful in catalysis and material science (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).
Electrocatalytic Applications
Gennaro et al. (2004) investigated the electrosynthesis of compounds like 6-aminonicotinic acid using bromopyridine derivatives, highlighting their potential in electrochemical applications. This research opens avenues for the synthesis of complex organic molecules using electrocatalytic methods (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that bromopyridines, a class of compounds to which 2-bromo-6-ethylpyridine belongs, are often used in organic synthesis and medicinal chemistry, suggesting that they may interact with a variety of biological targets .
Mode of Action
Bromopyridines are generally known to act as electrophiles in organic reactions, reacting with nucleophiles to form new bonds . This property is often exploited in the synthesis of more complex molecules, including pharmaceuticals .
Biochemical Pathways
This enzyme plays a key role in cellular processes such as inflammation and cell differentiation .
Pharmacokinetics
The compound’s molecular weight (18605 g/mol ) suggests that it could potentially be absorbed in the body. The compound’s storage temperature and physical form (liquid ) may also impact its bioavailability.
Result of Action
Given its use in the synthesis of bioactive compounds, it is likely that its effects would depend on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-ethylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound can interact with other proteins and biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These alterations can subsequently impact cellular metabolism, including processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes, thereby affecting metabolic homeostasis. Additionally, this compound can interact with other biomolecules, such as transcription factors, altering their binding affinity to DNA and influencing gene expression . These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a decrease in its efficacy . Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can result in sustained inhibition of cytochrome P450 enzymes, leading to persistent alterations in metabolic pathways . These temporal effects underscore the importance of monitoring the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites. It is crucial to determine the appropriate dosage range for this compound to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of xenobiotics and endogenous compounds. The inhibition of cytochrome P450 enzymes by this compound can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also influence its efficacy and toxicity, highlighting the importance of understanding its transport and distribution properties.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles can be mediated by targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
2-bromo-6-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSQEKDQKYBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513839 | |
| Record name | 2-Bromo-6-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83004-13-1 | |
| Record name | 2-Bromo-6-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)
![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)
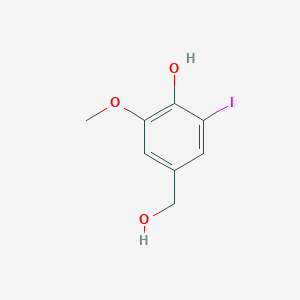
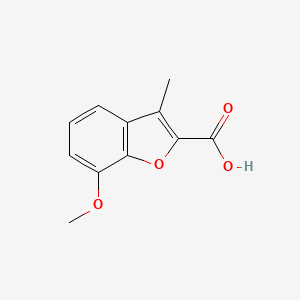
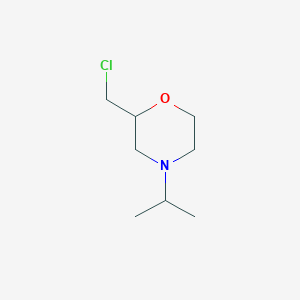
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

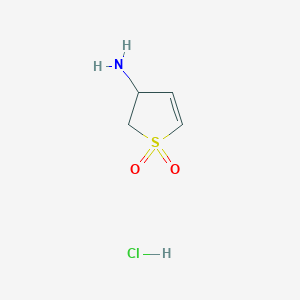

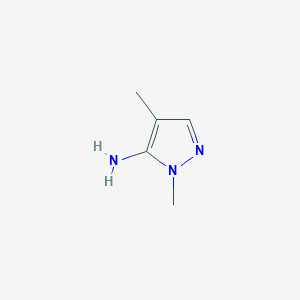
![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)